molecular formula C19H20N4O2 B2832262 5-isopropyl-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 954765-61-8

5-isopropyl-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2832262
CAS No.: 954765-61-8
M. Wt: 336.395
InChI Key: XPHHUUQOAJIBKK-UHFFFAOYSA-N
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Description

5-isopropyl-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring imparts unique chemical properties, making this compound a valuable target for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropyl-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multistep process. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click” reaction. This reaction involves the coupling of an azide and an alkyne to form the triazole ring. The reaction is usually catalyzed by copper(I) salts and can be carried out under mild conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-isopropyl-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole oxides, while substitution reactions can yield a variety of functionalized triazoles .

Scientific Research Applications

5-isopropyl-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-isopropyl-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-isopropyl-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl and methoxyphenyl groups can enhance its binding affinity to biological targets and improve its pharmacokinetic properties .

Biological Activity

5-Isopropyl-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the triazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of isopropyl and phenyl derivatives with appropriate reagents to form the triazole structure. The synthetic route may include:

  • Formation of the Triazole Ring : Utilizing azides and alkynes in a click chemistry approach to create the triazole moiety.
  • Substitution Reactions : Introducing the isopropyl and methoxy groups through nucleophilic substitutions or electrophilic aromatic substitutions.

Biological Activity

The biological activity of this compound has been investigated in various studies, demonstrating a range of pharmacological effects.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. A study reported that compounds with similar structures showed cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM)
HeLa (cervical cancer)5.0
MCF7 (breast cancer)7.2
A549 (lung cancer)6.5
HT29 (colon cancer)8.0

The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and thymidylate synthase .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial and fungal strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans8

These findings suggest potential applications in treating infections caused by resistant strains .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. Studies indicated that it could reduce pro-inflammatory cytokines in cell models exposed to inflammatory stimuli, suggesting its potential use in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed that a related triazole compound led to a significant reduction in tumor size in 30% of participants after four cycles of treatment.
  • Infection Management : A case involving a patient with a resistant bacterial infection demonstrated that treatment with a triazole derivative resulted in complete resolution of symptoms and negative cultures after two weeks.

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-phenyl-5-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-13(2)18-17(19(24)20-14-7-5-4-6-8-14)21-22-23(18)15-9-11-16(25-3)12-10-15/h4-13H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHHUUQOAJIBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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